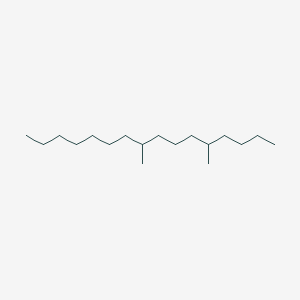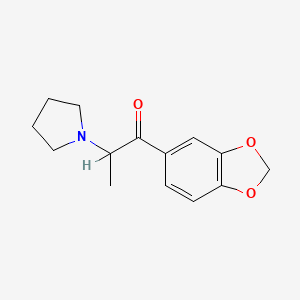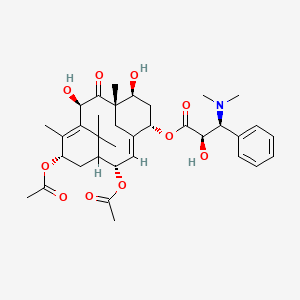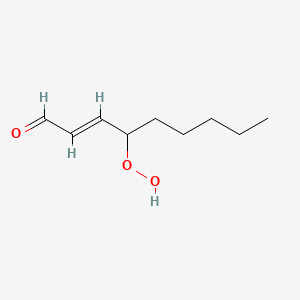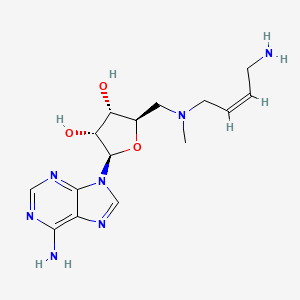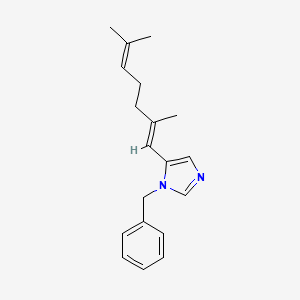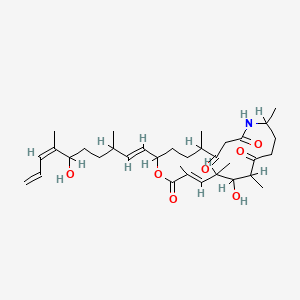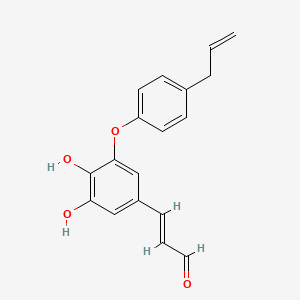
Obovatal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obovatal is a natural product found in Magnolia obovata with data available.
Aplicaciones Científicas De Investigación
Anticancer Effects
Obovatal, a compound isolated from Magnolia obovata, has shown significant potential in cancer treatment. It inhibits the enzyme MMP-2, which plays a key role in the metastatic process of tumors. Specifically, in human fibrosarcoma cells (HT1080), obovatal effectively blocked cell migration and invasion by inhibiting MMP-2 enzyme activity and expression, indicating its potential as an anti-tumor agent (Lee et al., 2007).
Pharmacological Properties
Obovatal, along with obovatol, are neolignans from Magnolia obovata, exhibiting various pharmacological properties. While obovatol displays anti-cancer, anti-inflammatory, anti-platelet, and neuroprotective activities, obovatal specifically shows anticancer properties involving apoptosis and inhibition of cancer cell growth, migration, and invasion. The presence of a -CHO group in obovatal, absent in obovatol, may explain their differing pharmacological properties (Chiang et al., 2021).
Antibacterial Activity
The discovery of obovatal and obovatol as biphenyl ether lignans from Magnolia obovata also revealed their antibacterial properties. Obovatol, specifically, showed antibacterial activity against Streptococcus mutans, a cariogenic bacterium, though its activity was less potent than other compounds like magnolol and honokiol (Ito et al., 1982).
Neuroinflammation Modulation
Obovatol from Magnolia obovata has been investigated for its effect on microglial activation, neuroinflammation, and neurodegeneration. It attenuates microglia-mediated neuroinflammation by modulating redox regulation, suggesting its potential application in treating neurodegenerative diseases (Ock et al., 2010).
Anxiolytic Effects
Research on obovatol isolated from Magnolia obovata has demonstrated its anxiolytic-like effects. These effects are thought to be mediated through the activation of GABA/benzodiazepine receptors complex, as evidenced by behavioral tests in mice (Seo et al., 2007).
Inhibition of Nitric Oxide Production
Obovatal and related compounds from the fruits of Magnolia obovata have shown significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells. This suggests their potential in treating inflammatory conditions (Seo et al., 2013).
Propiedades
Número CAS |
83864-77-1 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
(E)-3-[3,4-dihydroxy-5-(4-prop-2-enylphenoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C18H16O4/c1-2-4-13-6-8-15(9-7-13)22-17-12-14(5-3-10-19)11-16(20)18(17)21/h2-3,5-12,20-21H,1,4H2/b5-3+ |
Clave InChI |
KGHJODCHEIEYBP-HWKANZROSA-N |
SMILES isomérico |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)/C=C/C=O |
SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)C=CC=O |
SMILES canónico |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)C=CC=O |
Sinónimos |
3,4-dihydroxy-5-(4-allylphenoxy)cinnamic aldehyde obovatal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



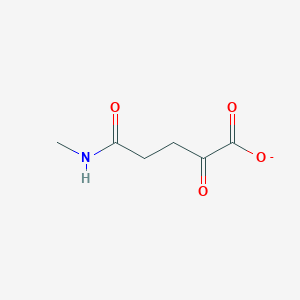
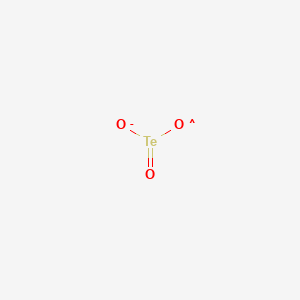
![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)
![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)
![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1234084.png)
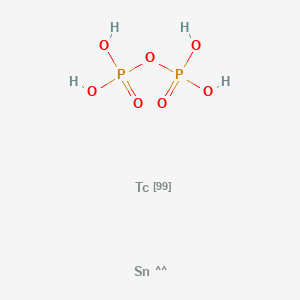
![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)
